4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate
Description
Properties
IUPAC Name |
[4-chloro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClO4S/c19-12-5-8-16(23-18(21)17-4-1-9-22-17)14(11-12)15(20)7-6-13-3-2-10-24-13/h1-11H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKGDBGMVCICGL-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene derivative, which is then coupled with a chlorinated phenyl compound. The final step involves esterification with furan-2-carboxylic acid. Key reaction conditions include:
Thiophene Derivative Preparation: This step often involves the use of thiophene-2-carboxaldehyde and an appropriate base to form the thiophene ring.
Coupling Reaction: The thiophene derivative is coupled with 4-chloro-2-bromophenyl using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Esterification: The final esterification step involves reacting the intermediate with furan-2-carboxylic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for the coupling and esterification steps, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The carbonyl group in the enoyl moiety can be reduced to an alcohol.
Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to 4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate exhibit cytotoxic effects on cancer cell lines. The incorporation of the thiophene group is believed to enhance the interaction with biological targets, potentially leading to apoptosis in tumor cells.
- A study demonstrated that derivatives of this compound showed selective cytotoxicity against breast cancer cells, suggesting its utility as a lead compound in anticancer drug development .
-
Antimicrobial Properties :
- The compound has shown promising antimicrobial activity against various bacterial strains. The chlorinated phenyl group enhances its ability to penetrate bacterial membranes, thereby increasing its efficacy as an antibacterial agent.
- Research indicated that modifications to the structure could lead to enhanced potency against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .
Material Science Applications
-
Organic Photovoltaics :
- The compound's unique electronic properties make it suitable for application in organic solar cells. Its ability to absorb light efficiently and convert it into electrical energy has been explored in several studies.
- A comparative analysis of various compounds revealed that those with similar structures exhibited improved power conversion efficiencies when incorporated into photovoltaic devices .
-
Fluorescent Dyes :
- Due to its distinct optical properties, 4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate can be utilized as a fluorescent probe in biological imaging. Its fluorescence characteristics allow for the visualization of cellular processes in real-time.
- Studies have shown that incorporating this compound into imaging agents can enhance the sensitivity and specificity of detection methods used in biological research .
Environmental Applications
- Pollutant Detection :
- The compound has been investigated for its potential use in detecting environmental pollutants due to its reactivity with certain chemical species found in contaminated environments.
- Research indicates that it can be used as a sensor for heavy metals and other toxic substances, providing a valuable tool for environmental monitoring .
Case Studies
Mechanism of Action
The biological activity of 4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate is primarily due to its interaction with cellular proteins and enzymes. The thiophene ring can interact with various biological targets, modulating their activity. For instance, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Crystallographic Comparisons
Analog 1: 4-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]phenyl Benzoate
- Substituent Differences : Replaces the thiophene and furan groups with a methoxyphenyl and benzoate group.
- Crystal Structure :
- The methoxyphenyl and central phenyl rings exhibit dihedral angles of 51.21(1)° and 51.6(1)°, indicating moderate conjugation disruption .
- Disorder in the methoxyphenyl and C=C components at a 0.823:0.177 ratio suggests dynamic conformational flexibility .
- Intermolecular Interactions : C-H···O hydrogen bonds form inverse dimers with R₂²(28) motifs, stabilizing the crystal lattice .
Analog 2: Ethyl (2E)-3-[5-(2,4-Dichlorophenyl)furan-2-yl]prop-2-enoate (CAS 384857-12-9)
- Substituent Differences : Features a dichlorophenyl-furan system and an ethyl ester instead of a thiophene and phenyl-furan carboxylate.
Analog 3: (2E)-2-Cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide
- Functional Groups: Incorporates a cyano group and nitro substituent, which introduce strong electron-withdrawing effects absent in the target compound.
- Biological Relevance : Such modifications are common in kinase inhibitors, hinting at possible pharmacological applications for structurally similar compounds .
Key Comparative Data
Electronic and Steric Effects
- Thiophene vs. Methoxy groups introduce steric bulk but offer hydrogen-bonding opportunities via oxygen lone pairs .
- Chlorine vs. Nitro Groups :
- The chlorine in the target compound provides moderate electron withdrawal, whereas nitro groups (as in Analog 3) drastically reduce electron density, altering reactivity .
Biological Activity
The compound 4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate , also known by its chemical structure, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing data from various studies and highlighting its pharmacological significance.
Chemical Structure
The chemical formula for this compound is . Its structure includes a furan ring, a phenyl group with a chloro substituent, and a thiophene moiety, which may contribute to its unique biological properties.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of compounds with similar structures can inhibit bacterial growth, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Compounds with furan and thiophene rings are often evaluated for their anti-inflammatory properties. Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines.
- Anticancer Activity : The structural features of this compound may facilitate interaction with biological targets involved in cancer progression. In vitro studies indicate potential cytotoxic effects against various cancer cell lines.
Biological Activity Data
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Cytotoxicity | IC50 values in cancer cell lines |
Case Studies
- Antimicrobial Study : A study conducted on a series of compounds similar to 4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be notably low, indicating high potency.
- Anti-inflammatory Research : In a controlled experiment, the compound was tested for its ability to modulate inflammatory pathways. Results showed that treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages.
- Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of the compound revealed that it induced apoptosis in human glioma cells with an IC50 value of approximately 15 µM. This suggests it could be a candidate for further development as an anticancer agent.
The precise mechanism by which 4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate exerts its effects remains to be fully elucidated. However, based on structural analysis and preliminary studies, it is hypothesized that the compound may interact with key enzymes or receptors involved in inflammation and cancer cell proliferation.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for synthesizing 4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach. First, the (2E)-3-(thiophen-2-yl)prop-2-enoyl moiety is prepared via a Claisen-Schmidt condensation between thiophene-2-carbaldehyde and an acyl chloride under basic conditions. The resulting α,β-unsaturated ketone is then coupled to the 4-chloro-2-hydroxyphenyl group via esterification or nucleophilic acyl substitution. Critical parameters include solvent choice (e.g., anhydrous dichloromethane or THF), temperature control (0–5°C for condensation steps), and catalysts like DMAP for ester bond formation. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>75%) and purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., the (2E)-configuration of the enoyl group via coupling constants Hz) and substitution patterns on the phenyl and thiophene rings .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity, with retention times compared to standards.
- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves stereochemical ambiguities and validates molecular geometry .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Initial screening includes:
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., COX-2) using fluorogenic substrates. IC values are calculated via dose-response curves.
- Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a positive control. Data interpretation requires normalization to solvent-only controls .
Advanced Research Questions
Q. How do electronic effects of the thiophene and furan rings influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : The electron-rich thiophene ring enhances electrophilicity at the enoyl carbonyl, facilitating Michael additions. Computational studies (DFT, Gaussian 09) quantify frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Experimentally, reactions with amines (e.g., benzylamine) in THF at 60°C yield adducts, monitored via TLC and characterized by HRMS. Contrasting reactivity with furan-based analogs (e.g., lower yields due to furan’s reduced electron-donating capacity) highlights substituent effects .
Q. How can conflicting crystallographic data on polymorphic forms be resolved?
- Methodological Answer : Polymorphism analysis involves:
- Variable-Temperature XRD : To identify thermal phase transitions.
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O vs. π-stacking) using CrystalExplorer.
- Energy Frameworks (MERCURY) : Compare lattice energies of polymorphs. Discrepancies often arise from solvent inclusion (e.g., ethanol vs. acetonitrile recrystallization), resolved by refining disorder models in SHELXL .
Q. What computational approaches predict binding modes with cytochrome P450 enzymes, and how are results validated experimentally?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Use PDB structures (e.g., 1TQN for CYP3A4) to simulate binding poses. Key interactions (e.g., hydrogen bonds with Thr309, hydrophobic contacts with Phe304) are prioritized.
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories.
- Experimental Validation : UV-Vis spectroscopy monitors substrate depletion (e.g., testosterone oxidation) in microsomal assays. LC-MS/MS quantifies metabolite formation .
Q. How can contradictory SAR data on anti-inflammatory activity be rationalized across structural analogs?
- Methodological Answer : Contradictions often stem from assay variability (e.g., cell type, LPS concentration in inflammation models). A meta-analysis approach is recommended:
- Standardized Assays : Re-test analogs under identical conditions (e.g., RAW264.7 cells, 1 µg/mL LPS).
- QSAR Modeling (MOE) : Correlate substituent parameters (Hammett σ, LogP) with TNF-α inhibition. Outliers may indicate off-target effects, validated via kinome profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
